![molecular formula C20H17N5O4 B2549604 2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899996-56-6](/img/structure/B2549604.png)
2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused bicyclic core (pyrazole and pyrimidine rings) with a phenyl group at position 1 and an acetamide moiety substituted with a 2-methoxyphenoxy group. The 2-methoxyphenoxy substituent may enhance solubility or modulate electronic effects, influencing binding affinity in biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Pyrazolo[3,4-d]pyrimidinone Derivatives
- Compound from : Structure: 2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide. Key Differences: Replaces the 2-methoxyphenoxy group with a 2,4-dichlorophenoxy moiety and introduces a 4-methylbenzyl substituent.
- Compound from : Structure: Derivatives synthesized via reactions with α-chloroacetamides, yielding N-substituted pyrazolo-pyrimidinones. Key Differences: Substitutions at the acetamide nitrogen (e.g., 4-chlorobenzyl) instead of the 2-methoxyphenoxy chain. These modifications may affect steric hindrance and hydrogen-bonding capacity .
Thiadiazole-Based Analogues ()
- 5k (2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide): Core: 1,3,4-Thiadiazole instead of pyrazolo-pyrimidine. Shared Feature: Retains the 2-methoxyphenoxy acetamide side chain. Physicochemical Data: Melting point 135–136°C, yield 72% .
- 5m (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide): Substituent: Benzylthio group at the thiadiazole ring. Physicochemical Data: Melting point 135–136°C, yield 85% .
Substituent-Driven Comparisons
- 2-Methoxyphenoxy Group: Present in both the target compound and thiadiazole derivatives (e.g., 5k, 5m). The methoxy group’s electron-donating nature may enhance stability or interaction with aromatic residues in biological targets .
- Chlorinated Analogues: ’s 5o (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide): Incorporates a 4-chlorobenzylthio group.
Physicochemical and Spectral Data
Research Findings and Implications
- Synthetic Accessibility: Thiadiazole derivatives (e.g., 5k, 5m) exhibit higher yields (72–85%) compared to pyrazolo-pyrimidinones, which often require multi-step synthesis (e.g., reports yields ~45–78%) .
- SAR Insights: The 2-methoxyphenoxy group’s presence across multiple scaffolds (thiadiazole, pyrazolo-pyrimidinone) highlights its versatility in drug design, balancing hydrophilicity and aromatic interactions .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-28-16-9-5-6-10-17(16)29-12-18(26)23-24-13-21-19-15(20(24)27)11-22-25(19)14-7-3-2-4-8-14/h2-11,13H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTBJLALLZLGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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